10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one
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Overview
Description
10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry This compound belongs to the class of triazino-benzimidazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazino-Benzimidazole Core: This step involves the cyclization of appropriate precursors to form the triazino-benzimidazole core structure.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with an ethylating agent.
Methylation: The final step involves the methylation of the triazino-benzimidazole core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Purification: Involves crystallization and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of oxides or hydroxylated derivatives.
Reduction: Results in the formation of reduced analogs with modified functional groups.
Substitution: Produces various substituted derivatives with different functional groups.
Scientific Research Applications
10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: Such as aldose reductase, which plays a role in diabetic complications.
Modulate Pathways: Involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: Known for its use as a plant growth regulator.
1,2,4-Triazino[4,3-a]quinoxalines: Investigated for their anticancer and antimicrobial properties.
Uniqueness
10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one stands out due to its unique combination of the chlorophenoxy group and the triazino-benzimidazole core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H15ClN4O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
10-[2-(4-chlorophenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one |
InChI |
InChI=1S/C18H15ClN4O2/c1-12-17(24)23-16-5-3-2-4-15(16)22(18(23)21-20-12)10-11-25-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3 |
InChI Key |
YTIPMHOIJLYZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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